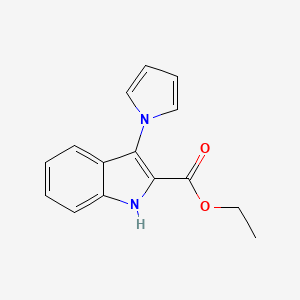

Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-pyrrol-1-yl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-19-15(18)13-14(17-9-5-6-10-17)11-7-3-4-8-12(11)16-13/h3-10,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXYIOCYCBVYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-(propylamino) but-2-enoate with acetaldehyde and iodine under basic conditions to yield the desired product . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrrole or indole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate and its derivatives. Notably:

- Inhibition of Cancer Cell Proliferation : Compounds derived from indole-2-carboxylates exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with specific substitutions have shown GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, indicating strong potential as anticancer agents .

- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival, making these compounds promising candidates for further development in cancer therapy .

Neuroprotective Effects

Indole derivatives, including this compound, have been investigated for their neuroprotective properties. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Study on Antiproliferative Activity

A recent study focused on a series of 5-chloro-indole derivatives, including variations of this compound. The results demonstrated that certain modifications enhanced the antiproliferative effects on cancer cell lines such as MCF-7 and A-549. For example:

- Compound Variants : The most potent derivative exhibited a GI50 value lower than that of established treatments like erlotinib, suggesting that structural modifications can significantly impact efficacy .

Research on Neuroprotection

Another study explored the neuroprotective effects of similar indole compounds in models of neurodegeneration. The findings indicated that these compounds could reduce neuronal damage and improve survival rates in vitro, suggesting their potential use in treating conditions like Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of Ethyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparación Con Compuestos Similares

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparisons

Table 2: Spectroscopic and Analytical Data

Key Findings and Implications

- Synthetic Challenges : Chromatography-free methods (e.g., ) offer eco-friendly advantages but may compromise yields.

- Spectroscopic Trends : Pyrroloindole derivatives exhibit well-resolved NMR signals (e.g., δ 1.25–5.20 ppm for protons), suggesting similar analogs would display predictable splitting patterns .

Actividad Biológica

Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate (CAS Number: 344277-22-1) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the synthesis, biological activity, and relevant research findings related to this compound.

- Molecular Formula : C15H14N2O2

- Molecular Weight : 254.28 g/mol

- Structure : The compound features an indole core substituted with a pyrrole moiety and an ethyl ester group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Indole Core : Using Fischer indole synthesis.

- Introduction of the Pyrrole Ring : Via cyclization reactions with suitable precursors.

- Attachment of the Ethyl Group : Through esterification reactions.

The general synthetic route involves reacting 2,5-dimethoxytetrahydrofuran with 3-amino-1H-indole-2-carboxylic acid ethyl ester under reflux conditions in dioxane, yielding high purity and yield of the target compound .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In studies, it demonstrated significant activity against:

- Staphylococcus aureus (MRSA) : Exhibiting a minimum inhibitory concentration (MIC) as low as 1 μg/mL, indicating potent antimicrobial efficacy .

- Candida albicans : Showing moderate antifungal activity with MIC values around 7.80 μg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) cells. The mechanism appears to involve:

- Cell Cycle Arrest : Inducing G0/G1 phase arrest in treated cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways, likely through mitochondrial dysfunction and activation of caspases .

In comparative studies, this compound exhibited superior anticancer activity compared to structurally similar compounds, suggesting that specific substitutions on the indole or pyrrole rings are crucial for enhancing biological effects .

Study on Anticancer Properties

A recent study evaluated the cytotoxic effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of control compounds. This suggests that the compound may serve as a lead structure for developing new anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 10 |

| Control Compound A | A549 | 25 |

| Control Compound B | A549 | >50 |

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains. The compound showed promising results against MRSA and other Gram-positive bacteria, while demonstrating limited activity against Gram-negative strains like E. coli .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(1H-pyrrol-1-YL)-1H-indole-2-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via acyl chloride coupling reactions. For example, similar indole-2-carboxylates are prepared by reacting ethyl indole-2-carboxylate derivatives with substituted carbonyl chlorides under controlled conditions (e.g., 0°C to room temperature, inert atmosphere) . Key intermediates are characterized using ESI-MS for molecular weight confirmation and NMR to verify substituent positions and purity. For instance, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives show distinct NMR peaks for ethyl ester protons (~4.27 ppm, quartet) and aromatic protons (~7.50–7.57 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- X-ray crystallography : Monoclinic crystals (space group ) are analyzed using SHELXL for refinement, with parameters like (e.g., 0.047) and θ range (2.2°–25.3°) ensuring data accuracy . Hydrogen bonding networks (e.g., N–H···O interactions) are mapped to confirm molecular packing .

- NMR and ESI-MS : NMR resolves substituent effects (e.g., deshielding of indole protons), while ESI-MS confirms molecular ions (e.g., m/z 402.2 for iodinated derivatives) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

- Thermal gravimetric analysis (TGA) to determine decomposition points.

- Solubility profiling in polar (e.g., DMSO) and non-polar solvents to optimize reaction media.

- Monitoring via HPLC under acidic/basic conditions to assess ester hydrolysis susceptibility .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

Low yields (e.g., 23% for iodinated derivatives ) often stem from steric hindrance or poor electrophile reactivity. Strategies include:

Q. What methodologies resolve contradictions in crystallographic data, such as disordered hydrogen bonds?

- Multi-scan absorption correction : Tools like CrysAlis PRO reduce data artifacts from crystal imperfections .

- Hydrogen atom treatment : Riding models or DFT-calculated positions resolve ambiguities in electron density maps .

- Validation software : CheckCIF flags symmetry mismatches, while PLATON verifies intermolecular interactions .

Q. How are computational methods applied to predict reactivity and binding interactions?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., pyrrole N-H for functionalization) .

- Molecular docking : AutoDock Vina screens binding affinities with biological targets (e.g., indole-binding enzymes) using crystal structure coordinates .

- Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic regions for reaction planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.